Corydalmine (l-CDL) Exhibits Micromolar Affinity for D2DR While l-THP Does Not in Direct Binding Assays
In a study using D2/CHO-K1 cell lines, l-CDL exhibited micromolar affinity for the dopamine D2 receptor (D2DR). In contrast, the closely related analog l-tetrahydropalmatine (l-THP) did not show significant D2DR binding affinity in comparable assays [1]. This represents a clear functional differentiation at the receptor level.
| Evidence Dimension | Dopamine D2 Receptor (D2DR) Binding Affinity |
|---|---|
| Target Compound Data | Micromolar affinity (specific Ki not provided in this reference, but reported as micromolar) |
| Comparator Or Baseline | l-Tetrahydropalmatine (l-THP): No significant binding affinity reported |
| Quantified Difference | l-CDL shows measurable D2DR binding, while l-THP does not in the same or similar assay systems. |
| Conditions | D2/CHO-K1 cell lines; binding affinity assay |
Why This Matters
This differential receptor profile is critical for studies investigating D2DR-mediated mechanisms of analgesia, morphine tolerance attenuation, or neuropsychiatric conditions, as l-THP cannot serve as a substitute.
- [1] Dai, W. L., Xiong, F., Yan, B., Cao, Z. Y., Liu, W. T., Liu, J. H., & Yu, B. Y. (2018). Selective blockade of spinal D2DR by levo-corydalmine attenuates morphine tolerance via suppressing PI3K/Akt-MAPK signaling in a MOR-dependent manner. Experimental & Molecular Medicine, 50(11), 148. View Source
